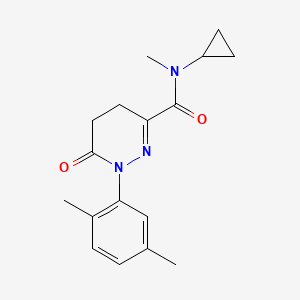![molecular formula C19H19FN2O3 B7534170 4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FPEB, and it belongs to the class of benzamide derivatives. FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
FPEB acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor without directly activating it. The binding of FPEB to the allosteric site of mGluR5 leads to a conformational change in the receptor, which enhances the binding of glutamate to the orthosteric site. This results in an increase in the activity of mGluR5, leading to an increase in synaptic plasticity.
Biochemical and Physiological Effects
FPEB has been shown to have several biochemical and physiological effects. It enhances the activity of mGluR5, leading to an increase in synaptic plasticity. This is crucial for learning and memory. FPEB has also been shown to have anxiolytic and antidepressant effects in animal models. It has been suggested that FPEB may be a potential therapeutic agent for the treatment of depression and anxiety disorders.
実験室実験の利点と制限
FPEB has several advantages for lab experiments. It is a selective agonist for mGluR5, which means that it does not interact with other receptors. This makes it easier to study the effects of mGluR5 activation without the interference of other receptors. FPEB is also stable and can be easily synthesized in large quantities.
However, FPEB also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which means that it needs to be administered frequently to maintain its effects.
将来の方向性
FPEB has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for FPEB research include:
1. Investigating the effects of FPEB in animal models of depression and anxiety disorders.
2. Exploring the potential of FPEB as a cognitive enhancer.
3. Studying the long-term effects of FPEB on synaptic plasticity.
4. Investigating the potential of FPEB as a therapeutic agent for other neurological disorders such as schizophrenia.
Conclusion
In conclusion, FPEB is a chemical compound that has gained significant attention in scientific research. It acts as a selective agonist for mGluR5 and has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. FPEB has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore its potential therapeutic applications and to understand its mechanism of action.
合成法
The synthesis of FPEB involves several steps. The first step is the synthesis of 3-fluorophenylpyrrolidine, which is achieved by reacting 3-fluoroaniline and 2-pyrrolidinone in the presence of a reducing agent. The second step is the synthesis of 4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide, which is achieved by reacting 4-aminobenzoyl chloride and 3-fluorophenylpyrrolidine in the presence of a base and a coupling agent. The final product is purified by column chromatography to obtain pure FPEB.
科学的研究の応用
FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It acts as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating glutamate neurotransmission. FPEB has been shown to enhance the activity of mGluR5, leading to an increase in synaptic plasticity, which is crucial for learning and memory.
特性
IUPAC Name |
4-[2-[2-(3-fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-15-4-1-3-14(11-15)17-5-2-10-22(17)18(23)12-25-16-8-6-13(7-9-16)19(21)24/h1,3-4,6-9,11,17H,2,5,10,12H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFRKEXPQWFXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)COC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)
![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)
![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)


![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)